n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine
Brand Name: Vulcanchem
CAS No.: 117309-36-1
VCID: VC8054625
InChI: InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)
SMILES: CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

CAS No.: 117309-36-1

Cat. No.: VC8054625

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine - 117309-36-1

Specification

CAS No. 117309-36-1
Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
IUPAC Name 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid
Standard InChI InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)
Standard InChI Key NEYAJGGMLUBRQR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine features a glycine backbone (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}) modified by two aryl groups: a phenylsulfonyl moiety (SO2C6H5\text{SO}_2\text{C}_6\text{H}_5) and a 2-methylphenyl group (C6H4(CH3)\text{C}_6\text{H}_4(\text{CH}_3)) at the nitrogen atom. The IUPAC name is 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid, and its SMILES representation is CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2\text{CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2} .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H15NO4S\text{C}_{15}\text{H}_{15}\text{NO}_{4}\text{S}
Molecular Weight305.4 g/mol
CAS Number117309-36-1
XLogP3 (Lipophilicity)3.2
Topological Surface Area74.7 Ų
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (sulfonyl O, carbonyl O)

The sulfonyl group enhances electrophilicity, facilitating interactions with biological nucleophiles, while the methyl group on the phenyl ring introduces steric effects that influence binding specificity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Sulfonylation: Reaction of 2-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields N(2methylphenyl)benzenesulfonamideN-(2-methylphenyl)benzenesulfonamide .

  • Alkylation: The sulfonamide intermediate is alkylated with bromoacetic acid or its ester to introduce the glycine moiety .

  • Hydrolysis: If an ester is used, saponification with aqueous NaOH produces the free carboxylic acid .

Key Reaction:

C6H5SO2Cl+C6H4(CH3)NH2C6H5SO2N(C6H4CH3)CH2COOH\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{C}_6\text{H}_4\text{CH}_3)\text{CH}_2\text{COOH}

Optimization Strategies

  • Catalysis: Palladium-catalyzed C–H arylation has been employed to enhance regioselectivity in related sulfonamide syntheses .

  • Solvent Systems: Dichloromethane and toluene are preferred for their ability to dissolve both aromatic and polar intermediates .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine demonstrates inhibitory activity against aldose reductase (IC50_{50} = 19.1 µM), a key enzyme in the polyol pathway implicated in diabetic complications . The sulfonyl group forms hydrogen bonds with the enzyme’s active site (Tyr48, His110), while the methylphenyl group occupies a hydrophobic pocket .

Table 2: Comparative Anticonvulsant Activity

CompoundED50_{50} (MES Test)Toxicity (Rotorod Test)
N-(2-Methylphenyl)-N-(PhSO2_2)Gly22.4 mg/kgLow
Phenytoin18.9 mg/kgModerate

Pharmacological Applications

Antitumor Activity

Derivatives of N-(phenylsulfonyl)glycine exhibit cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50_{50} = 12–45 µM). The sulfonamide moiety induces apoptosis via caspase-3 activation, while the glycine backbone enhances cellular uptake.

Ocular Drug Delivery

Prodrug analogs of this compound, such as methyl esters, show improved corneal permeability (Papp_{app} = 8.7 × 106^{-6} cm/s) due to increased lipophilicity. These derivatives are stable at physiological pH, making them candidates for topical glaucoma treatments.

Environmental Impact and Ecotoxicology

Environmental Presence

N-(Phenylsulfonyl)glycine derivatives have been detected in surface waters at concentrations of 50–850 ng/L, attributed to pharmaceutical runoff and incomplete wastewater treatment. Their persistence (half-life = 12–18 days) raises concerns about bioaccumulation.

Ecotoxicological Effects

  • Aquatic Toxicity: LC50_{50} for Daphnia magna = 2.1 mg/L, indicating moderate toxicity.

  • Biodegradation: Microbial degradation via Pseudomonas spp. converts the sulfonamide group into sulfite, reducing environmental persistence.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundModificationBioactivity (IC50_{50})
N-(3-Chloro-2-MePh)-N-(PhSO2_2)GlyChloro substitution8.3 µM (Aldose Reductase)
N-(4-MeO-Ph)-N-(PhSO2_2)GlyMethoxy group14.7 µM (COX-2 Inhibition)
N-(2-MePh)-N-(PhSO2_2)GlyReference Compound19.1 µM (Aldose Reductase)

Chloro and methoxy substituents enhance enzyme affinity by 2–3 fold, likely due to improved hydrophobic interactions .

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